ペンタン-1-スルホンアミド

概要

説明

Pentane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides. While the provided papers do not directly discuss Pentane-1-sulfonamide, they do provide insights into the chemistry of related sulfonamide compounds and their derivatives. For instance, 1,4-pentadienyl-3-sulfonamides have been studied for their ability to undergo radical cyclization reactions, which can lead to a variety of products, including those from "disfavored" 5-endo-trig reactions . This suggests that sulfonamide derivatives can participate in complex chemical reactions, which may also be true for Pentane-1-sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex and varied. For example, the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported, indicating that sulfonamides can be functionalized with various groups to yield new compounds with potentially useful properties . Additionally, a radical carbosulfonylation method has been developed for the synthesis of sulfonyl β

科学的研究の応用

抗菌特性

スルホンアミド類には、ペンタン-1-スルホンアミドも含まれており、炭酸脱水酵素阻害剤やテトラヒドロ葉酸合成酵素阻害剤などのさまざまな薬理作用を示します . これらの薬剤は、利尿、低血糖、甲状腺炎、炎症、緑内障など、さまざまな疾患の治療に役立ちます .

獣医学

スルホンアミドの一種であるスルファメサジンは、獣医学で一般的に使用されています。 これは、胃腸および呼吸器感染などの家畜の病気の治療に抗菌剤として作用します .

トキソプラズマ症の治療

スルファジアジンは、もう1つの頻繁に使用されるスルホンアミド薬で、マラリア治療薬であるピリメタミンと組み合わせて、温血動物のトキソプラズマ症の治療に使用されます .

環境毒性

スルホンアミドは生分解性が低く、消化器や呼吸器の疾患など、さまざまな有害な副作用を引き起こす可能性があります .

アレルギー反応

スルホンアミド薬は、大量に投与すると、重篤なものとしてスティーブンス・ジョンソン症候群や中毒性表皮壊死症など、強いアレルギー反応を引き起こす可能性があります .

蛍光プローブ

ピッキング乳化重合により、スルホンアミドセンシングのための新規な分子インプリントされたアップコンバージョン蛍光プローブ(UCNP@MIFP)が作製されました . このプローブは、食品や環境水中の4つのスルホンアミド残基を検出する可能性があります .

フタリジル誘導体の合成

スルホンアミドの適用により、スルホンアミド含有医薬品分子を選択的に修飾して、対応するフタリジル誘導体を潜在的なプロドラッグとして形成することができます .

広域スペクトル抗菌薬

スルホンアミドは、細菌のフォレートとヌクレオチドの合成を阻害することにより、細菌の増殖と複製を阻害する、静菌性の薬剤の一種です . それらは、広範囲の抗菌スペクトルを持つため、ヒトおよび獣医学において、細菌が原因で起こる疾患の予防と治療に広く使用されてきました .

Safety and Hazards

Pentane-1-sulfonamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

作用機序

Target of Action

Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Pentane-1-sulfonamide interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including Pentane-1-sulfonamide, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .

Result of Action

The molecular and cellular effects of Pentane-1-sulfonamide’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentane-1-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .

特性

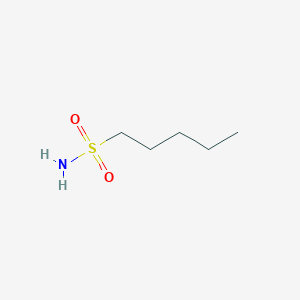

IUPAC Name |

pentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQGMYPBURXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448304 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52960-14-2 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。